8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid 8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 924634-63-9
VCID: VC17323336
InChI: InChI=1S/C19H13BrN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25)
SMILES:
Molecular Formula: C19H13BrN2O3
Molecular Weight: 397.2 g/mol

8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

CAS No.: 924634-63-9

Cat. No.: VC17323336

Molecular Formula: C19H13BrN2O3

Molecular Weight: 397.2 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid - 924634-63-9

Specification

CAS No. 924634-63-9
Molecular Formula C19H13BrN2O3
Molecular Weight 397.2 g/mol
IUPAC Name 8-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H13BrN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25)
Standard InChI Key IMFBQTGPQZPLSK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)Br)C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a quinoline backbone substituted at position 8 with a bromine atom, position 3 with a hydroxyl group, position 2 with an indol-3-ylmethyl moiety, and position 4 with a carboxylic acid group (Figure 1). Its IUPAC name, 8-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid, reflects this substitution pattern. The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl, indole) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H13BrN2O3\text{C}_{19}\text{H}_{13}\text{Br}\text{N}_{2}\text{O}_{3}
Molecular Weight397.2 g/mol
Canonical SMILESC1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)Br)C(=O)O)O
Topological Polar Surface Area97.7 Ų

Spectroscopic and Computational Data

The Standard InChI key (IMFBQTGPQZPLSK-UHFFFAOYSA-N) and PubChem CID (16100110) provide unique identifiers for computational modeling. Density functional theory (DFT) studies of analogous quinoline-indole hybrids suggest that the bromine atom at position 8 enhances hydrophobic interactions with biological targets, while the indole moiety facilitates π-π stacking in enzyme binding pockets .

Synthesis and Preparation

General Synthetic Strategies

Synthesis typically involves multi-step reactions starting with the construction of the quinoline core. A common approach, as outlined in patent literature for related compounds, employs the Skraup reaction or Doebner-Miller cyclization to form the quinoline ring . Subsequent bromination at position 8 is achieved using brominating agents like PBr3\text{PBr}_3 or N\text{N}-bromosuccinimide (NBS) under controlled conditions. The indole moiety is introduced via Mannich alkylation or Ullmann coupling, leveraging the reactivity of the quinoline’s C-2 position .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Quinoline core formationGlycerol, H2SO4\text{H}_2\text{SO}_4, aniline derivative45%
2BrominationNBS, CCl4\text{CCl}_4, 60°C78%
3Indole couplingIndole-3-carboxaldehyde, NaBH4\text{NaBH}_4, MeOH62%

Challenges and Optimization

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits cytotoxic activity against human cancer cell lines, including MCF-7 (breast) and A549 (lung), with IC50\text{IC}_{50} values of 12.3 μM and 15.8 μM, respectively. Mechanistic studies suggest inhibition of topoisomerase II, a DNA replication enzyme, through intercalation facilitated by the planar quinoline-indole system. Bromine’s electronegativity enhances DNA binding affinity, as evidenced by a 40% increase in activity compared to non-brominated analogs .

Antimicrobial Activity

Against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL), the compound outperforms ciprofloxacin (MIC = 16 μg/mL) by selectively inhibiting bacterial DNA gyrase. The carboxylic acid group at position 4 is critical for chelating magnesium ions in the enzyme’s active site, a mechanism validated via molecular docking simulations .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Bromine Position: The 8-bromo derivative shows 3-fold higher anticancer activity than the 6-bromo isomer (PubChem CID: 16100116), attributed to improved hydrophobic interactions .

  • Indole Substitution: Replacement of the indolylmethyl group with methyl (as in patent US2082358A) reduces antimicrobial efficacy by 60%, underscoring the indole’s role in target engagement .

Pharmacokinetic Considerations

Despite promising in vitro activity, the compound’s high logP (3.2) and low aqueous solubility (0.12 mg/mL) limit bioavailability . Prodrug strategies, such as esterification of the carboxylic acid, are under investigation to enhance absorption.

Future Directions and Applications

Research Gaps

  • In vivo toxicity profiles remain uncharacterized.

  • Synthetic scalability for preclinical trials requires optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator